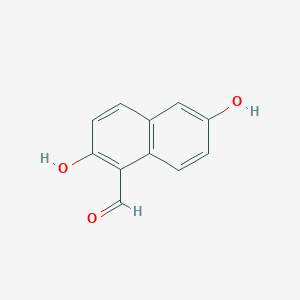

2,6-二羟基-1-萘醛

描述

2,6-Dihydroxy-1-naphthaldehyde is a chemical compound with the molecular formula C11H8O3 . It is also known by other names such as 1-Naphthalenecarboxaldehyde, 2,6-dihydroxy- . It is used in laboratory chemicals .

Synthesis Analysis

The modification of primary amine functionalized drugs, pyrimethamine and 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide, via condensation reaction with 2-hydroxy-1-naphthaldehyde has been reported to produce new organic zwitterionic compounds . Another synthesis method involves the conversion of 6-(methoxymethoxy)-2-naphthaldehyde to 6-(methoxymethoxy)-2-naphthol formate by a Baeyer–Villiger oxidation-rearrangement .Molecular Structure Analysis

The molecular structure of 2,6-Dihydroxy-1-naphthaldehyde is characterized by an average mass of 188.179 Da and a monoisotopic mass of 188.047348 Da . The aromatic moiety is coplanar with that of the imine bond and the imine bond exhibited trans-geometry .Chemical Reactions Analysis

The compound has been used in the modification of primary amine functionalized drugs via condensation reaction . It has also been involved in the oxidation of β-naphthol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dihydroxy-1-naphthaldehyde include its molecular formula C11H8O3, average mass 188.179 Da, and monoisotopic mass 188.047348 Da .科学研究应用

荧光化学传感器的开发

2,6-二羟基-1-萘醛已被用作合成各种荧光化学传感器中的功能化荧光骨架。这些化学传感器能够基于各种荧光和机制途径检测广泛的阳离子和阴离子,以及有毒物质和反应底物 (Das & Goswami, 2017)。

特定离子的检测

2,6-二羟基-1-萘醛的一个简单衍生物已被证明可作为选择性的铝(Al³⁺)离子化学传感器,基于螯合增强荧光,突显了其在环境和生物应用中的潜力 (Liu, Chen, & Wu, 2012)。

质子转移研究

涉及2,6-二羟基-1-萘醛衍生物的研究揭示了关于激发态分子内质子转移(ESIPT)荧光机制的有趣见解。这些发现对于新型传感器、非线性光学材料和生物化学探针的发展至关重要 (Huang et al., 2022)。

席夫碱荧光团

2,6-二羟基-1-萘醛是席夫碱铰链荧光团的关键前体,特别用于铝离子的识别。这对于铝污染的环境和健康影响具有重要意义 (David, Prabakaran, & Nandhakumar, 2021)。

金属配合物和纳米颗粒

基于2,6-二羟基-1-萘醛的金属配合物已被探索,用于合成氧化锌和氧化镉等金属氧化物纳米颗粒,这些纳米颗粒在催化、传感器和电子学等各个领域中非常有用 (Xaba, Moloto, & Moloto, 2016)。

氰化物检测

2,6-二羟基-1-萘醛的衍生物已被开发为选择性检测氰化物离子的荧光传感器,这对于环境监测和公共卫生至关重要 (Jhong et al., 2014)。

作用机制

The mechanism of action of 2,6-Dihydroxy-1-naphthaldehyde is related to its unusual excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . The solvation stabilizes both the ground state and excited state in the enol form, and the medium intramolecular interaction ensures the bond break, bond-forming, and proton transfer in the conversion from the excited enol form to the keto form .

安全和危害

未来方向

The vast applications of 2,6-Dihydroxy-1-naphthaldehyde-derived systems in sensors originate from their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . This could guide the application of 2,6-Dihydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .

属性

IUPAC Name |

2,6-dihydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-6-10-9-3-2-8(13)5-7(9)1-4-11(10)14/h1-6,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBJZNAPDVBCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=O)O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470484 | |

| Record name | 2,6-dihydroxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20258-98-4 | |

| Record name | 2,6-dihydroxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

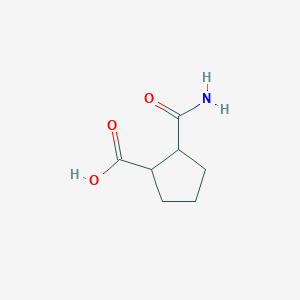

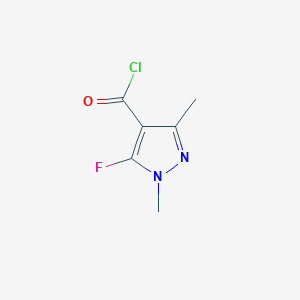

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,7-Trimethyl-2H-pyrano[4,3-b]pyran-5-one](/img/structure/B1624853.png)

![1-[3-(4-Methyl-piperazin-1-YL)-phenyl]-ethanone](/img/structure/B1624861.png)

![5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene](/img/structure/B1624865.png)